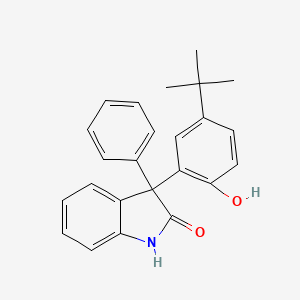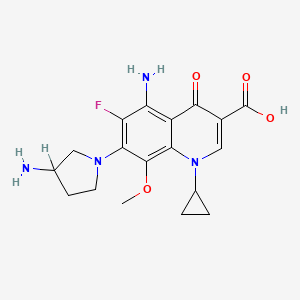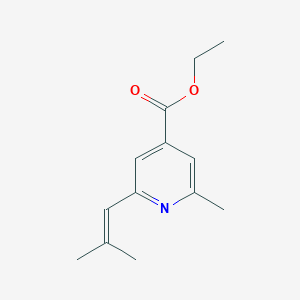
2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester
描述
2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester is an organic compound that belongs to the class of isonicotinic acid derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid ester group and an alkyl chain. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester typically involves the esterification of isonicotinic acid derivatives. The process generally includes the reaction of isonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher purity and efficiency .
化学反应分析
Types of Reactions
2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters depending on the reagents used.
科学研究应用
2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of certain metabolic processes and activation of signaling cascades that lead to desired biological effects .
相似化合物的比较
Similar Compounds
Isonicotinic acid: A derivative with a carboxylic acid group at the 4-position of the pyridine ring.
Methyl isonicotinate: An ester derivative of isonicotinic acid with a methyl group.
Ethyl isonicotinate: Similar to methyl isonicotinate but with an ethyl group instead of a methyl group.
Uniqueness
2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
ethyl 2-methyl-6-(2-methylprop-1-enyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-5-16-13(15)11-7-10(4)14-12(8-11)6-9(2)3/h6-8H,5H2,1-4H3 |
InChI 键 |
MTQIBSCPCVCWJO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=NC(=C1)C)C=C(C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
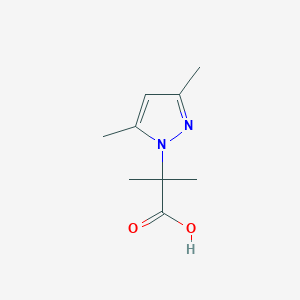
![Bis[3-(prop-1-en-2-yl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B8499504.png)
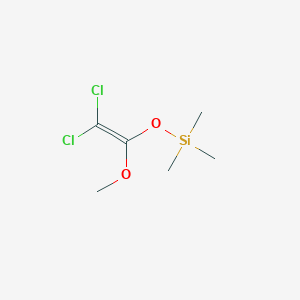
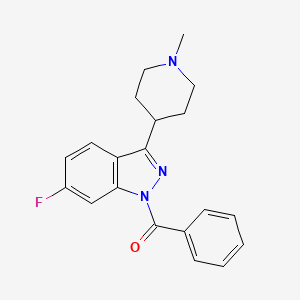
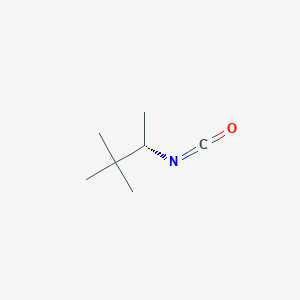
![4'-Formyl-2-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8499531.png)
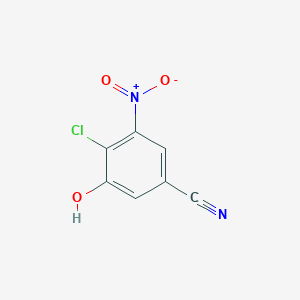
![ethyl 2-[6-[acetyl-[(2-methylpropan-2-yl)oxy]amino]pyridin-2-yl]acetate](/img/structure/B8499538.png)
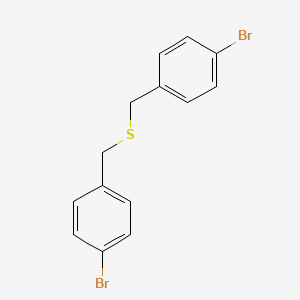
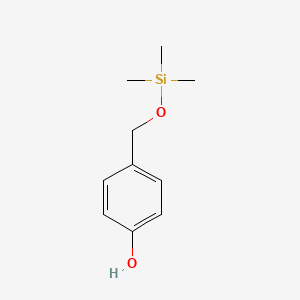
![1,4-Dioxa-8-aza-spiro[4.5]decane-8-carbonitrile](/img/structure/B8499555.png)
![Benzoic acid,3-chloro-5-[2-[[(1,1-dimethylethoxy)carbonyl]-4-pyridinylamino]ethoxy]-](/img/structure/B8499565.png)
